

Head-to-Head Comparison: RMC-4627 vs. RMC-6272 in Preclinical Cancer Models

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Compound of Interest

Compound Name: RMC-4627

Cat. No.: B15620625

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A detailed analysis of two next-generation bi-steric mTORC1-selective inhibitors for researchers and drug development professionals.

This guide provides a comprehensive, data-driven comparison of **RMC-4627** and RMC-6272, two preclinical bi-steric mTORC1-selective inhibitors developed by Revolution Medicines. Both compounds represent a novel class of agents designed to overcome the limitations of previous mTOR inhibitors by achieving potent and selective suppression of mTORC1 signaling.^{[1][2]} This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the preclinical profiles of these two molecules.

Executive Summary

RMC-4627 and RMC-6272 are both highly potent, bi-steric inhibitors that selectively target mTORC1 over mTORC2.^{[3][4]} This selectivity is achieved through a unique mechanism, where a rapamycin-like moiety is covalently linked to an mTOR active-site inhibitor.^{[2][5]} This design allows for more complete and durable inhibition of mTORC1 downstream signaling, including the phosphorylation of 4E-BP1, a key event in oncogenic protein translation that is often inadequately inhibited by first-generation mTOR inhibitors like rapamycin.^{[2][6][7]}

Preclinical data demonstrate that both molecules exhibit superior anti-tumor activity compared to earlier generation mTOR inhibitors across a range of cancer models. However, subtle but significant differences in their activity profiles have been observed. RMC-6272 has generally demonstrated more potent and sustained effects, leading to more profound tumor regressions

and delayed tumor regrowth in in vivo models.[2][6][8] This guide will dissect these differences through a detailed examination of the available preclinical data.

Data Presentation

Table 1: In Vitro Cellular Potency

Compound	Cell Line	Cancer Type	IC50 (p-4EBP1)	IC50 (p-S6K)	Selectivity (mTORC1 vs. mTORC2)	Reference
RMC-4627	MDA-MB-468	Breast Cancer	1.4 nM	0.28 nM	~13-fold	[6][9]
RMC-4627	SUP-B15	B-cell Acute Lymphoblastic Leukemia	2.0 nM	0.74 nM	Not specified	[7]
RMC-6272	MDA-MB-468	Breast Cancer	Not specified	Not specified	>27-fold	[3]
RMC-6272	MYC-driven HCC	Hepatocellular Carcinoma	Not specified	Not specified	>30-fold	[5]

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity

Compound	Cell Line	Cancer Type	Effect	Key Findings	Reference
RMC-4627	TSC1-null HCV29	Bladder Cancer	Growth Inhibition	70% maximal growth inhibition	[6]
RMC-4627	SUP-B15	B-cell Acute Lymphoblasti c Leukemia	Cell Cycle Arrest & Apoptosis	Induced G1 arrest and apoptosis	[7] [10]
RMC-6272	TSC1-null HCV29	Bladder Cancer	Growth Inhibition & Cell Cycle Arrest	70% maximal growth inhibition, induced G0/G1 arrest	[1] [6]
RMC-6272	NF2-deficient Meningioma cells	Meningioma	Growth Inhibition & Cell Cycle Arrest	Superior growth inhibition and cell cycle arrest compared to rapamycin	[11] [12] [13]
RMC-6272	ER+/HER2- Breast Cancer Cells	Breast Cancer	Apoptosis	Induced apoptosis, particularly in PIK3CA or PTEN mutant cells	[14]

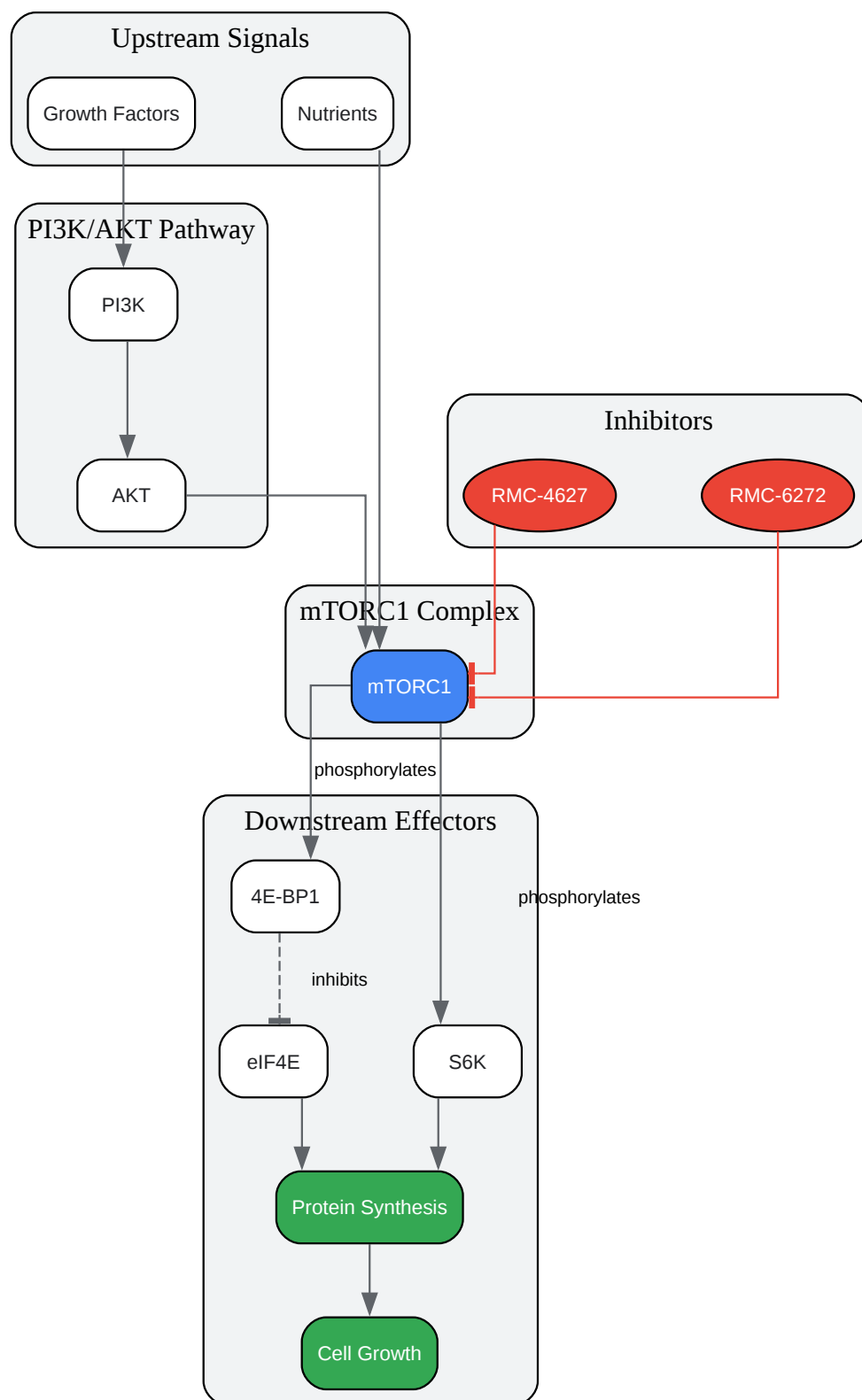
Table 3: In Vivo Anti-Tumor Efficacy

Compound	Animal Model	Cancer Type	Dosing	Key Outcomes	Reference
RMC-4627	SUP-B15 Xenograft	B-cell Acute Lymphoblastic Leukemia	Once weekly, intraperitoneal	Dose-dependent reduction of leukemic burden	[7]
RMC-4627	Tsc2+/- A/J mice	Kidney Tumors	Not specified	Marked reduction in tumor volume	[8]
RMC-6272	TSC1-null Bladder Cancer PDX	Bladder Cancer	8 mg/kg ip qw	Drove deep tumor regression and delayed regrowth	[8]
RMC-6272	MYC-driven HCC	Hepatocellular Carcinoma	10 mg/kg/week, single dose	Induced tumor regression in 80% of mice	[3][5]
RMC-6272	Orthotopic Meningioma Mouse Models	Meningioma	Not specified	Effective blockage of meningioma growth	[11][12]

Signaling Pathway and Mechanism of Action

Both **RMC-4627** and RMC-6272 function by selectively inhibiting mTORC1. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers.[6] mTORC1, a central regulator of cell growth and proliferation, phosphorylates key downstream targets including S6K and 4E-BP1. The phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the translation of oncogenic proteins such as MYC.[12] First-generation mTOR inhibitors (rapalogs) are often incomplete inhibitors of 4E-BP1 phosphorylation. **RMC-4627** and RMC-6272, as bi-steric inhibitors, overcome this limitation,

leading to more profound and sustained inhibition of this critical pathway.[2][6] Their selectivity for mTORC1 over mTORC2 is a key feature, as mTORC2 inhibition can lead to undesirable side effects.[2]



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Caption: Simplified mTORC1 signaling pathway and points of inhibition by **RMC-4627** and RMC-6272.

Experimental Protocols

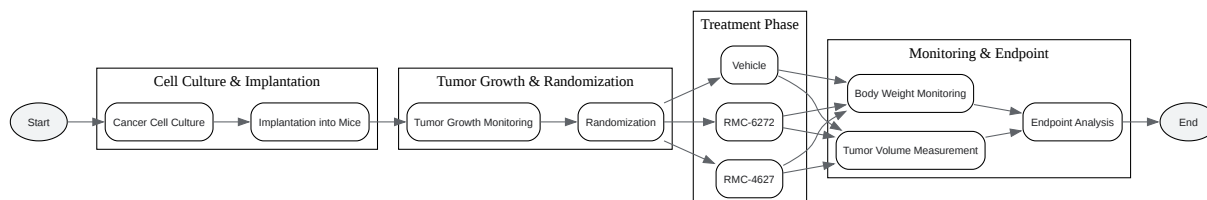
General Method for In Vitro Kinase Assays

Biochemical assays to determine the potency of **RMC-4627** and RMC-6272 against mTORC1 and mTORC2 are typically performed using purified recombinant enzymes. A common method involves measuring the phosphorylation of a substrate peptide in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using a fluorescence-based method, to calculate the IC₅₀ value.

Representative Western Blotting Protocol

- **Cell Lysis:** Cancer cells are cultured and treated with **RMC-4627**, RMC-6272, or a vehicle control for a specified duration. Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-4E-BP1, total 4E-BP1, phospho-S6K, total S6K, and a loading control like GAPDH).
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

General Workflow for In Vivo Xenograft Studies



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